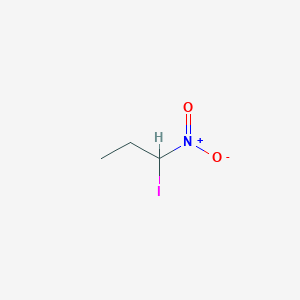
C19H18Cl2N4O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including chlorinated aromatic rings, hydrazone, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-toluidine with an appropriate acylating agent to form the hydrazone intermediate.
Coupling with 2,4-dichlorophenylamine: The hydrazone intermediate is then coupled with 2,4-dichlorophenylamine under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The chlorinated aromatic rings can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amide or hydrazone derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide: can be compared with other similar compounds, such as:
- N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}propanamide
- N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}pentanamide
These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and biological activities. The uniqueness of N-(2,4-dichlorophenyl)-3-{[oxo(2-toluidino)acetyl]hydrazono}butanamide lies in its specific combination of functional groups and the resulting chemical behavior.
Properties
Molecular Formula |
C19H18Cl2N4O3 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[2-(3,5-dichloroanilino)-5-oxo-1,4-dihydroimidazol-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H18Cl2N4O3/c1-2-28-15-5-3-13(4-6-15)22-17(26)10-16-18(27)25-19(24-16)23-14-8-11(20)7-12(21)9-14/h3-9,16H,2,10H2,1H3,(H,22,26)(H2,23,24,25,27) |
InChI Key |
IPEVKWHSPKOGDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N2)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


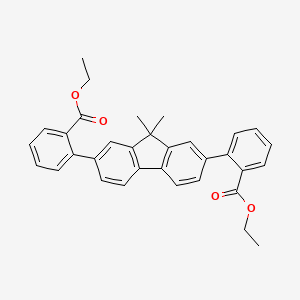
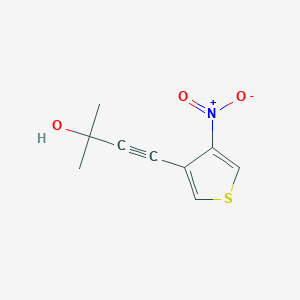
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)

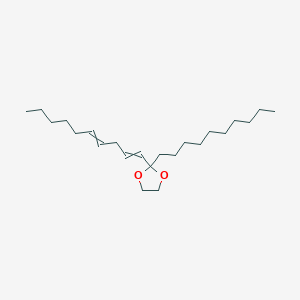
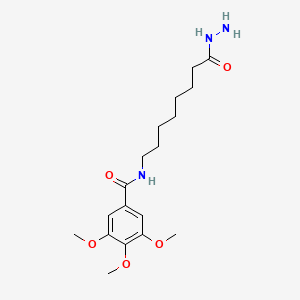
![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-](/img/structure/B12618356.png)

![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)
